
(4R)-3,3-Difluoro-4-hydroxy-N-((S)-1-phenylethyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-3,3-Difluoro-4-hydroxy-N-((S)-1-phenylethyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-3,3-Difluoro-4-hydroxy-N-((S)-1-phenylethyl)piperidine-1-carboxamide typically involves multiple steps, including the introduction of the difluoro and hydroxy groups, as well as the formation of the piperidine ring. Common reagents used in these reactions may include fluorinating agents, reducing agents, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(4R)-3,3-Difluoro-4-hydroxy-N-((S)-1-phenylethyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Replacement of the difluoro groups with other substituents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the difluoro groups could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4R)-3,3-Difluoro-4-hydroxy-N-((S)-1-phenylethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its mechanism fully.
Comparison with Similar Compounds
Similar Compounds
(4R)-3,3-Difluoro-4-hydroxy-N-((S)-1-phenylethyl)piperidine-1-carboxamide: shares structural similarities with other piperidine derivatives, such as:
Uniqueness
The unique combination of the difluoro, hydroxy, and N-((S)-1-phenylethyl) groups in this compound imparts distinct chemical and biological properties. These features may enhance its stability, bioavailability, and specificity for certain biological targets compared to similar compounds.
Properties
Molecular Formula |
C14H18F2N2O2 |
|---|---|
Molecular Weight |
284.30 g/mol |
IUPAC Name |
(4R)-3,3-difluoro-4-hydroxy-N-[(1S)-1-phenylethyl]piperidine-1-carboxamide |
InChI |
InChI=1S/C14H18F2N2O2/c1-10(11-5-3-2-4-6-11)17-13(20)18-8-7-12(19)14(15,16)9-18/h2-6,10,12,19H,7-9H2,1H3,(H,17,20)/t10-,12+/m0/s1 |
InChI Key |
OFKPXJUKSJGPKZ-CMPLNLGQSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)N2CC[C@H](C(C2)(F)F)O |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)N2CCC(C(C2)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Phenoxy-N-(4-{9-[4-(2-phenoxyacetamido)phenyl]fluoren-9-YL}phenyl)acetamide](/img/structure/B12452180.png)
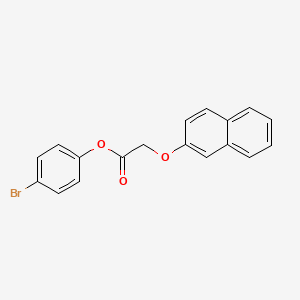
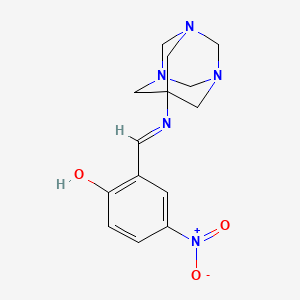
![2-[(4-chlorophenyl)sulfanyl]-N-(4,6-dimethylpyrimidin-2-yl)acetamide](/img/structure/B12452194.png)
![N-[(E)-(2-ethoxyphenyl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B12452197.png)
![N-{(E)-[2-(benzyloxy)phenyl]methylidene}aniline](/img/structure/B12452198.png)
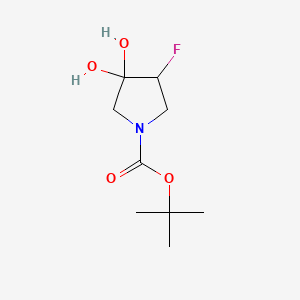

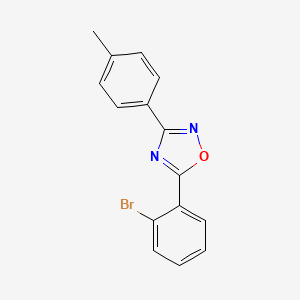
![5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]-5-(prop-2-en-1-yl)benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12452224.png)
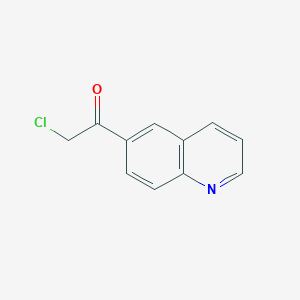
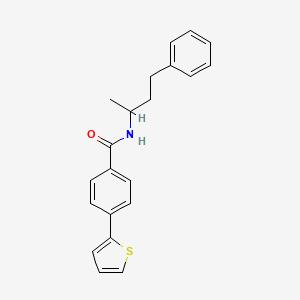
![N-[(4-nitrophenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B12452252.png)
![ethane;methyl 2-amino-4-(3,4-dimethoxycyclohexa-1,5-dien-1-yl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B12452256.png)
